N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-6-oxo-1H-pyridine-3-carboxamide
Description
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-6-oxo-1H-pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyridine ring, and a carboxamide group
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-10-9-16(7-3-2-4-8-16)12-18-15(20)13-5-6-14(19)17-11-13/h5-6,11H,2-4,7-10,12H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDUCJKLPNNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCCC1)CNC(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-6-oxo-1H-pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl group: This can be achieved through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Introduction of the methoxyethyl group: This step involves the alkylation of the cyclohexyl group with 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Construction of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia.
Formation of the carboxamide group: This is typically achieved through the reaction of the pyridine derivative with an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-6-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-6-oxo-1H-pyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-6-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
2,2’-Bipyridyl: A ligand used in coordination chemistry with some structural similarities.
Bromomethyl methyl ether: A reagent used in organic synthesis with a similar functional group.
Uniqueness
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-6-oxo-1H-pyridine-3-carboxamide is unique due to its combination of a cyclohexyl group, a pyridine ring, and a carboxamide group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
